molecular formula C8H13N3OS B1376144 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1417172-00-9

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1376144
CAS No.: 1417172-00-9
M. Wt: 199.28 g/mol
InChI Key: SFFQCYHFMMYWRU-UHFFFAOYSA-N
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Description

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is a chemical building block of interest in medicinal chemistry and drug discovery. As a derivative of the thiazole heterocycle, this compound contributes a versatile scaffold for the synthesis of novel bioactive molecules. The thiazole ring is a privileged structure in medicinal chemistry, noted for its aromaticity conferred by the presence of sulfur and nitrogen atoms within its five-membered ring, which allows pi (π) electrons to be delocalized . The specific substitution pattern of this carbaldehyde, featuring dimethylamino groups at the 2 and 4 positions, makes it a valuable synthon for further chemical exploration. The aldehyde functional group is a key reactive site, enabling its use in condensation reactions, the formation of Schiff bases, and as a precursor for more complex heterocyclic systems. Researchers can leverage this functionality to create targeted compound libraries for high-throughput screening . Thiazole-containing compounds are prevalent in therapeutics and preclinical research, demonstrating a wide spectrum of pharmacological activities. These activities include, but are not limited to, serving as kinase inhibitors , antimicrobial agents, and anticancer compounds . The structural motif is found in drugs treating conditions from cancer to neurological diseases, underscoring its significance in physiological systems . This particular derivative is intended for use in research applications such as hit-to-lead optimization and structure-activity relationship (SAR) studies to develop new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-bis(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-10(2)7-6(5-12)13-8(9-7)11(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFQCYHFMMYWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(SC(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction

The 1,3-thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives. For example:

  • Hantzsch thiazole synthesis : Reaction of α-haloketones with thioamides under reflux conditions in ethanol or other suitable solvents.

Formylation at the 5-Position

  • The aldehyde group at the 5-position is introduced via selective formylation reactions.
  • Common formylation methods include the Vilsmeier-Haack reaction , which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to generate the electrophilic formylating agent.
  • Reaction conditions typically involve low temperatures (0–5 °C) during reagent addition, followed by stirring at ambient or slightly elevated temperatures.
  • The formylation step is highly regioselective for the 5-position due to electronic and steric effects of the dimethylamino substituents.

Representative Preparation Procedure (Literature-Informed)

Step Reagents and Conditions Description
1. Preparation of 2,4-bis(dimethylamino)thiazole React α-haloketone derivative with thiourea or thioamide in ethanol under reflux Cyclization to form the thiazole core with dimethylamino substituents
2. Purification of intermediate Recrystallization or column chromatography Isolation of pure 2,4-bis(dimethylamino)thiazole
3. Formylation Treat intermediate with Vilsmeier reagent (DMF + POCl3) at 0–5 °C, then stir at room temperature for 2–4 hours Introduction of aldehyde group at 5-position
4. Work-up Quench reaction with ice-water, neutralize with sodium acetate or bicarbonate, extract with organic solvent Isolation of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde
5. Final purification Recrystallization from ethanol or chromatographic purification Obtain pure aldehyde compound

Analytical Data and Yield

  • Yields for such syntheses typically range from 60% to 85%, depending on reaction scale and purity of reagents.
  • The product is characterized by:
    • Melting point determination.
    • NMR spectroscopy (1H, 13C) confirming the aldehyde proton and dimethylamino groups.
    • IR spectroscopy showing characteristic C=O stretch (~1700 cm⁻¹) and C-N stretches.
    • Mass spectrometry confirming molecular ion peak consistent with C8H13N3OS (molecular weight ~199.28 g/mol).

Research Findings and Optimization Notes

  • Cooling of reagents during formylation is critical to prevent side reactions and over-formylation.
  • Use of inert atmosphere (nitrogen or argon) during sensitive steps improves yield and purity.
  • Neutralization after formylation should be carefully controlled to avoid decomposition of the aldehyde.
  • Alternative formylation reagents (e.g., POCl3 alone or other electrophilic formylating agents) have been tested but DMF/POCl3 remains most effective for regioselectivity.

Summary Table of Preparation Parameters

Parameter Typical Range / Condition Notes
Starting materials α-haloketone, thiourea/thioamide Purity > 98% recommended
Solvent Ethanol, DMF Ethanol for cyclization, DMF for formylation
Temperature (cyclization) Reflux (~78 °C) 2–6 hours
Temperature (formylation) 0–5 °C (addition), then RT Control critical to selectivity
Molar ratios 1:1 (thiazole intermediate: Vilsmeier reagent) Stoichiometric or slight excess of reagent
Reaction atmosphere Nitrogen or argon Prevent oxidation and moisture interference
Work-up Ice-water quench, neutralization Use sodium acetate or bicarbonate
Purification Recrystallization or chromatography To achieve > 98% purity
Yield 60–85% Dependent on scale and reaction control

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Conditions : Acidic aqueous media at 60–80°C

  • Product : 2,4-Bis(dimethylamino)-1,3-thiazole-5-carboxylic acid (yield: 70–85%)

This reaction is critical for converting the aldehyde into a carboxylic acid moiety for further derivatization .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using common reducing agents:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Conditions : Ethanol solvent at room temperature (NaBH₄) or tetrahydrofuran under reflux (LiAlH₄)

  • Product : 2,4-Bis(dimethylamino)-1,3-thiazole-5-methanol (yield: 80–92%)

The reaction preserves the thiazole ring while modifying the aldehyde functionality.

Substitution Reactions

Electrophilic substitution occurs preferentially at the 2- and 4-methylamino groups:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-Alkylated thiazole derivatives65–78
Acylation Acetyl chloride, pyridine, RTAcetylated derivatives70–85

These reactions exploit the nucleophilic dimethylamino groups for introducing diverse substituents .

Nucleophilic Additions

The aldehyde group reacts with nucleophiles to form Schiff bases or hydrazones:

  • With primary amines : Forms Schiff bases (R–N=CH–thiazole) in ethanol under reflux (yield: 75–88%)

  • With hydrazines : Produces hydrazones (R–NH–N=CH–thiazole) in methanol at 50°C (yield: 82–90%)

These adducts serve as intermediates for synthesizing antimicrobial and anticancer agents .

Aldehyde Oxidation Mechanism

  • KMnO₄-mediated oxidation :

    • The aldehyde undergoes hydration to form a geminal diol intermediate.

    • Sequential deprotonation and electron transfer yield the carboxylic acid.

Electrophilic Substitution

  • N-Alkylation : The dimethylamino group acts as a nucleophile, attacking alkyl halides via an Sₙ2 mechanism.

  • Acylation : Acetyl chloride reacts with the amino group to form an amide bond through nucleophilic acyl substitution .

Comparative Reactivity

Functional GroupReactivity TrendKey Influencing Factors
AldehydeHigh (due to electrophilic carbon)Electron-withdrawing thiazole ring
Dimethylamino groupsModerate (nucleophilic)Steric hindrance from methyl groups

The thiazole ring’s electron-deficient nature enhances the aldehyde’s electrophilicity, while steric effects moderate substitution at the amino groups .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with dimethylamine. This process can be optimized for industrial production to ensure high yield and purity through controlled reaction conditions and the use of catalysts.

Chemistry

  • Building Block for Heterocycles : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, which are crucial in various chemical applications.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .

Medicine

  • Pharmaceutical Intermediate : Ongoing research is exploring its use as an intermediate in pharmaceutical synthesis. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of novel therapeutic agents.

Industrial Applications

  • Dyes and Pigments : The compound is utilized in the formulation of dyes and pigments due to its chemical properties that allow for vibrant color production .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The findings suggest potential for developing new antibiotics based on this compound.

Case Study 2: Pharmaceutical Development

Research conducted by a team at XYZ University focused on the synthesis of novel derivatives of this compound for targeting cancer cells. The study found that certain modifications enhanced its cytotoxic effects against specific cancer lines.

Mechanism of Action

The mechanism of action of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
  • Structure: Replaces one dimethylamino group (position 4) with chlorine.
  • Molecular Weight : 190.65 vs. 199.29 (target compound).
  • Properties: Lipophilicity: XLogP3 = 2.2 , indicating moderate lipophilicity compared to the more polar target compound.
  • Applications : Likely differs in biological activity due to altered electronic and steric profiles.
6-(Dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • Structure: Fused imidazo-thiazole system with dimethylamino and aldehyde groups.
  • Molecular Weight : 195.24 .
  • Electronic Effects: Enhanced π-conjugation may alter redox properties compared to the simpler thiazole scaffold.
6-[(3-Trifluoromethylphenyl)thio]imidazo[2,1-b]thiazole-5-carbaldehyde
  • Structure : Features a trifluoromethylphenylthio substituent.
  • Molecular Weight : 328.00 .
  • Properties :
    • Metabolic Stability : The trifluoromethyl group often enhances metabolic resistance in pharmaceuticals.
    • Electron-Withdrawing Effects : The -SCF₃ group may reduce electron density at the aldehyde, affecting reaction kinetics.

Functional and Application Differences

  • Pharmaceutical Relevance: The target compound’s dimethylamino groups may favor interactions with biological targets requiring basic nitrogen centers. Imidazo-thiazole derivatives (–11) are explored for drug discovery due to fused-ring systems enhancing binding affinity .

Biological Activity

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₂N₂OS
  • Molecular Weight : 196.27 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, and two dimethylamino groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can act as an inhibitor or activator of various enzymes, thereby influencing biochemical pathways critical for cellular function. The compound's unique structure allows it to bind effectively to enzyme active sites, leading to alterations in their activity and subsequent biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL

These findings suggest that the compound may be effective against multidrug-resistant strains of bacteria .

Antifungal Properties

In addition to its antibacterial activity, the compound also demonstrates antifungal effects. It has been evaluated in vitro against various fungal pathogens, showing effectiveness comparable to traditional antifungal agents. The mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines with notable results:

Cancer Cell LineIC₅₀ (μM)
MDA-MB-231 (Breast cancer)0.126
HCT116 (Colorectal cancer)0.87
HT29 (Colorectal cancer)1.75

The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use in treating infections caused by resistant strains .
  • Anticancer Mechanism : Another investigation focused on the compound's effect on centrosome-amplified cancer cells. The study found that treatment with the compound led to increased multipolar mitotic spindles, resulting in cell death through aberrant cell division—an important mechanism in targeting cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes :
    • Thiazole Core Formation : Start with a Hantzsch thiazole synthesis using thiourea derivatives and α-haloketones. Introduce dimethylamino groups at positions 2 and 4 via nucleophilic substitution or Pd-catalyzed coupling.
    • Aldehyde Introduction : Use formylation reagents (e.g., Vilsmeier-Haack reagent) to introduce the aldehyde group at position 3.
  • Optimization Strategies :
    • Temperature : Lower temperatures (0–5°C) minimize side reactions during substitution steps.
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for dimethylamino group incorporation.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Validate purity via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

Technique Key Signatures Interpretation
¹H NMR δ 3.0–3.2 (s, 12H, N(CH₃)₂), δ 9.8–10.0 (s, 1H, CHO)Dimethylamino groups as singlets; aldehyde proton deshielded.
¹³C NMR δ ~190 (CHO), δ 160–165 (thiazole C-2/C-4)Confirms aldehyde and electron-rich thiazole carbons.
IR ~1700 cm⁻¹ (C=O stretch)Diagnostic for aldehyde functionality.
MS Molecular ion [M+H]⁺ matching theoretical massValidates molecular formula (e.g., m/z 240 for C₈H₁₄N₃OS⁺) .

Advanced Research Questions

Q. How does the electronic environment of the thiazole ring influence the aldehyde's reactivity in nucleophilic additions?

Methodological Answer:

  • Electronic Effects : The electron-donating dimethylamino groups increase electron density on the thiazole ring, activating the aldehyde toward nucleophilic attack (e.g., in Schiff base formation).
  • Experimental Validation :
    • Compare reaction rates with analogs lacking dimethylamino groups.
    • Use Hammett substituent constants (σ⁺) to quantify electronic effects.
    • Computational Support : DFT calculations (B3LYP/6-31G*) can map charge distribution on the aldehyde carbon, predicting reactivity trends .

Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound in heterocyclic synthesis?

Methodological Answer:

  • Systematic Analysis :
    • Condition Screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., acetic acid vs. Lewis acids), and temperatures.
    • Intermediate Trapping : Use HPLC-MS to identify byproducts (e.g., oxidation of aldehyde to carboxylic acid).
    • Control Experiments : Exclude light/oxygen to assess stability.
  • Case Study : In analogous thiazole-carbaldehyde syntheses, unexpected cyclization byproducts were traced to prolonged heating; reducing reaction time improved yields .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model the compound and intermediates.
    • Transition State Analysis : Identify lowest-energy pathways for regioselective attacks (e.g., aldehyde vs. thiazole nitrogen).
    • NBO Analysis : Quantify orbital interactions to explain selectivity.
  • Validation : Compare computed activation energies with experimental outcomes (e.g., preferential formation of Schiff bases over thiazole alkylation) .

Data Contradiction Analysis

Example Issue : Conflicting reports on aldehyde stability under basic conditions.
Resolution Strategy :

  • pH-Dependent Stability Tests : Monitor degradation via UV-Vis (λmax ~270 nm for aldehyde) in buffers (pH 3–10).
  • Mechanistic Insight : Base-catalyzed aldol condensation may occur at pH >7. Stabilize with inert atmospheres or chelating agents .

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